
Filaminast
Description
Propriétés
Numéro CAS |
141184-34-1 |
---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
[(Z)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10- |
Clé InChI |
STTRYQAGHGJXJJ-YVLHZVERSA-N |
SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
SMILES isomérique |
C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2 |
SMILES canonique |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Apparence |
Solid powder |
Autres numéros CAS |
141184-34-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |
Origine du produit |
United States |
Molecular Mechanism of Action
Filaminast, also known by its code name WAY-PDA 641, functions as a phosphodiesterase 4 (PDE4) inhibitor drugbank.comwikipedia.orgnih.govmedchemexpress.com. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine 3′,5′-monophosphate (cAMP) and cyclic guanosine 3′,5′-monophosphate (cGMP), thereby regulating their intracellular concentrations acs.org. Specifically, PDE4 enzymes are responsible for the hydrolysis of cAMP acs.org.
By inhibiting PDE4, this compound prevents the breakdown of intracellular cAMP, leading to an elevation of cAMP levels within cells acs.org. Elevated intracellular cAMP acts as a crucial second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC) acs.orgmdpi.com. The activation of PKA, for instance, can lead to the phosphorylation of various target proteins, including transcription factors like cAMP response element-binding protein (CREB), which in turn modulates gene expression mdpi.com. This increase in cAMP levels and subsequent activation of PKA are known to suppress inflammatory responses in various cell types, including monocytes, macrophages, and neutrophils acs.org. Additionally, the cAMP-PKA pathway can down-regulate the p38 MAPK/JNK signaling pathway, further contributing to anti-inflammatory effects acs.org.
Research findings indicate this compound's potency as a PDE4 inhibitor:
Table 1: this compound's Inhibitory Activity on PDE4
Target | IC₅₀ Value (µM) | Source Organism |
PDE-IV | 0.42 | Canine trachealis medchemexpress.com |
This data highlights this compound's preferential inhibitory effect on PDE-IV, which contributes to its observed biological activities, such as inducing respiratory muscle relaxation and bronchodilation medchemexpress.com.
Predicted Binding to 5′-amp-activated Protein Kinase
Current scientific literature primarily characterizes Filaminast as a phosphodiesterase 4 (PDE4) inhibitor, with its molecular mechanism of action well-documented through its effect on cAMP levels drugbank.comwikipedia.orgnih.govmedchemexpress.comacs.org.
Upon comprehensive review of available research findings, no direct predictions or experimental evidence regarding this compound's binding to 5′-AMP-Activated Protein Kinase (AMPK) were identified uniprot.orgnih.govwikipedia.orgnih.gov. AMPK is a highly conserved enzyme that plays a pivotal role in cellular energy homeostasis, acting as a sensor for cellular energy status by responding to changes in AMP and ATP levels uniprot.orgwikipedia.org. Its activation leads to the stimulation of energy-producing pathways and the inhibition of energy-consuming processes uniprot.org. While both PDE4 and AMPK are involved in cellular signaling and metabolic regulation, the primary reported mechanism of this compound does not involve direct interaction or predicted binding with AMPK.
Academic Analysis of Clinical Development and Discontinuation
Progression to Clinical Trial Phases
Filaminast advanced to Phase II clinical trials, indicating that it had successfully completed initial safety assessments and demonstrated some level of efficacy in early-stage human studies. wikipedia.orgnih.gov Phase II trials are designed to evaluate the drug's effectiveness in a larger patient group and to continue monitoring its safety profile, often establishing therapeutic doses for subsequent large-scale Phase III studies. profil.comacrpnet.org
Table 1: Clinical Development Status of this compound
Compound | Maximum Clinical Trial Phase Achieved | Developer | Primary Indication (Intended) | Current Status |
This compound | Phase II | Wyeth-Ayerst | Asthma, COPD | Development Terminated |
Challenges in Translating Preclinical Efficacy to Clinical Utility
The discontinuation of this compound occurred after its Phase II trial, primarily due to issues encountered in translating its preclinical efficacy into a clinically viable therapeutic. wikipedia.orgalchetron.com A fundamental problem identified was the low therapeutic ratio of this compound, which severely restricted the maximum dose that could be administered to patients. nih.gov This limitation meant that the highest tolerated dose was often either sub-therapeutic or at the very lowest end of the efficacy dose-response curve, thus hindering its potential clinical benefit. nih.gov
Narrow Therapeutic Window Observations
Observations from clinical trials revealed that this compound possessed a narrow therapeutic window. wikipedia.orgalchetron.com A narrow therapeutic window signifies a limited margin between the dose required for therapeutic effect and the dose that elicits toxic or unacceptable adverse effects, thereby necessitating meticulous dose management. openaccessjournals.com For this compound, this narrow window meant that it could not be administered at sufficiently high doses to achieve the desired therapeutic effects without concurrently inducing significant adverse reactions. wikipedia.orgalchetron.com
Incidence and Mechanisms of Adverse Effects (Nausea and Vomiting)
The predominant and dose-limiting adverse effects observed with this compound were nausea and vomiting. wikipedia.orgalchetron.com These gastrointestinal disturbances are frequently reported side effects associated with PDE4 inhibitors and represent a major impediment to their therapeutic utility. syncrosome.comacs.org
This compound is structurally an analog of rolipram, a prototype PDE4 inhibitor. wikipedia.org The occurrence of nausea and vomiting was a recognized liability inherent to the rolipram class of molecules. wikipedia.org Early-generation PDE4 inhibitors, including this compound, were often discontinued due to a combination of lack of specificity and a poor therapeutic index, where effective doses were associated with unacceptable adverse effect profiles. nih.gov Rolipram itself was known to cause severe side effects, notably nausea and emesis. biorxiv.org
The mechanism underlying the emetic side effects of PDE4 inhibitors, including this compound, is largely attributed to their inhibitory action on specific PDE4 isoforms within the brain's emetic reflex centers. lbl.gov Research indicates that phosphodiesterases 4B (PDE4B) and 4D (PDE4D) are expressed in the human area postrema and other nuclei involved in the emetic reflex. probiologists.comresearchgate.net Specifically, PDE4D mRNA exhibits the highest expression among PDE4 isoforms in the human area postrema, with PDE4B present in more modest quantities. researchgate.net The localization of PDE4D and PDE4B isoforms in regions such as the nodose ganglion, area postrema, and nucleus tractus solitarius suggests their direct involvement in mediating the emetic adverse effects of PDE4 inhibitors. researchgate.net The elevation of intracellular cyclic adenosine monophosphate (cAMP) levels within the area postrema, resulting from PDE4 inhibition, is associated with the induction of the emetic reflex in the human brainstem. researchgate.net
Table 2: PDE4 Isoform Expression in Emetic Reflex Centers and Associated Emetic Liability
PDE4 Isoform | Presence in Emetic Reflex Centers (e.g., Area Postrema, Nucleus of Solitary Tract) | Contribution to Emesis |
PDE4A | Barely detectable in human area postrema researchgate.net | Less significant |
PDE4B | Present in modest amounts researchgate.net | Involved researchgate.net |
PDE4C | Nominal or absent in the brain nih.gov | Minimal/None |
PDE4D | Highest expression in human area postrema researchgate.net | Primary contributor lbl.govresearchgate.netnih.gov |
Association with Rolipram Class Liabilities
Academic Implications of Development Termination
The termination of this compound's development, alongside numerous other PDE4 inhibitors, carries significant academic implications for drug discovery and development. It underscores the persistent challenge of achieving a favorable therapeutic ratio for this class of compounds. nih.gov The high attrition rate of PDE4 inhibitors in clinical trials, predominantly due to dose-limiting adverse events like nausea and vomiting despite promising preclinical data, highlights a critical translational gap. nih.gov
Academically, this necessitates a continued focus on designing more selective PDE4 inhibitors. The goal is to develop compounds that can selectively inhibit PDE4A and/or PDE4B, which are believed to mediate the desired therapeutic anti-inflammatory effects, while avoiding significant inhibition of PDE4D, which is strongly implicated in the emetic response. nih.gov The considerable sequence and structural homology between PDE4B and PDE4D presents a substantial hurdle in the rational design of such highly selective inhibitors. biorxiv.org The experience with this compound reinforces the need for advanced preclinical models and predictive biomarkers that can more accurately forecast human tolerability and efficacy, particularly concerning off-target effects in sensitive brain regions.
Structure-activity Relationships Sar and Rational Design of Pde4 Inhibitors
Structural Analogies with Rolipram and Other PDE4 Inhibitors
Filaminast is a phosphodiesterase 4 inhibitor and an analog of rolipram wikipedia.org. Rolipram, a selective PDE4 inhibitor, has served as a prototype molecule for the development of numerous PDE4 inhibitors due to its well-characterized anti-inflammatory action nih.govmdpi.com. PDE4 inhibitors can be broadly categorized into structural classes, including analogues of rolipram mdpi.com. Other notable PDE4 inhibitors include roflumilast and cilomilast, both of which have been extensively studied for their inhibitory effects on PDE4 researchgate.netmdpi.comfrontiersin.org. A common structural feature among these inhibitors is the catechol-ether function, which is reported to interact with the hydrophobic Q1 and Q2 pockets within the PDE4 active site, in a manner similar to rolipram researchgate.netnih.gov.
Analysis of this compound Binding Interactions within PDE4 Active Site
This compound exhibits a binding affinity (IC₅₀) of 0.96 μM towards PDE4B researchgate.net. The binding of inhibitors to PDE4 is characterized by a common scheme involving a hydrophobic clamp formed by highly conserved hydrophobic residues that sandwich the inhibitor in the active site, along with hydrogen bonding to an invariant glutamine researchgate.netlbl.govpdbj.org. The catalytic domains of the PDE4 family are composed of three subdomains that converge to form the active site pockets: M, Q, and S researchgate.netlbl.govencyclopedia.pubmdpi.com.
Role of Hydroxamate Substituents in M Pocket Interactions
A significant aspect of this compound's binding is the interaction of its hydroxamate substituents with residues located in the M pocket researchgate.net. The hydroxamate substituent of this compound extends into the M pocket, tilting slightly towards its opening lbl.gov. This pocket is crucial as it harbors two divalent metal ions, typically Zn²⁺ and either Mg²⁺ or Mn²⁺, which are indispensable for the enzymatic hydrolysis of the substrate researchgate.netencyclopedia.pub.
Comparison of Binding Modes with Other PDE4 Inhibitors (e.g., Roflumilast, Cilomilast)
The binding modes of PDE4 inhibitors can vary, influencing their potency and selectivity. Roflumilast, for instance, binds rigidly to the catalytic domains of PDE4B and PDE4D, displaying high structural similarity within the M pocket, although with minor positional variations in the Q pocket mdpi.com. In contrast, cilomilast binds tightly to the Q pocket of PDE4B and PDE4D but demonstrates considerable flexibility in the M pocket mdpi.com. Structurally, roflumilast's cyclopropylmethoxy and difluoromethoxy groups are known to interact with the Q1 and Q2 pockets, similar to rolipram researchgate.netlbl.govnih.gov.
When comparing binding affinities, this compound (IC₅₀ = 0.96 μM for PDE4B) shows a similar affinity to rolipram (IC₅₀ = 0.57 μM for PDE4B) and (R)-mesopram (IC₅₀ = 0.42 μM for PDE4B) researchgate.net. However, cilomilast is a more potent inhibitor with an IC₅₀ of 0.025 μM towards PDE4B, attributed to its carboxycyclohexyl substituent forming several more interactions with residues in the M pocket compared to this compound researchgate.net. Rolipram's pyrrolidinone group is primarily stabilized through hydrophobic interactions with residues such as M3474B, I4104B, and F4144B lbl.gov.
Characterization of Key Residues in PDE4 Inhibitor Binding (e.g., Asn395, Gln443, Tyr233, Ile410, Phe446, Asp392, Thr407)
Several key amino acid residues are consistently involved in the binding of potent PDE4 inhibitors. These include Asn395, Gln443, Tyr233, Ile410, Phe446, Asp392, and Thr407, which have been observed to interact with over 80% of potent PDE4 inhibitors researchgate.net. Specifically, Gln443 in PDE4B plays a pivotal role in determining both the potency and isoenzyme selectivity of an inhibitor, often forming hydrogen bonds with the inhibitor researchgate.netmdpi.comnih.gov. A hydrophobic clamp, typically formed by conserved phenylalanine (e.g., F4464B) and isoleucine (e.g., I4104B) residues, effectively sandwiches the inhibitor within the active site researchgate.netmdpi.comlbl.gov. Hydrophobic interactions with these conserved phenylalanine and isoleucine residues are widely reported as critical for binding researchgate.netmdpi.com. Furthermore, the oxygen atom of the p-methoxyphenyl group in some inhibitors can occupy the ion pocket, potentially increasing inhibitory activity through interactions with the metal ions (Zn²⁺ and Mg²⁺) mdpi.com.
Contributions to PDE4 Inhibitor Design Principles
The detailed structural understanding of PDE4 and its interactions with inhibitors has significantly contributed to the rational design of new compounds. Insights derived from high-resolution crystal structures of PDE4 in complex with various inhibitors are instrumental in designing isoform-selective inhibitors with enhanced binding affinity researchgate.netpdbj.org.
Insights from Ligand-Protein Complex Structures
High-resolution crystal structures, such as those of the catalytic domains of PDE4B and PDE4D bound to inhibitors like cilomilast and roflumilast, have revealed a common binding paradigm: the formation of a hydrophobic clamp and hydrogen bonding to an invariant glutamine residue researchgate.netlbl.govpdbj.org. The binding of this compound to PDE4B has been characterized through such structural studies, with its complex structure available (PDB entry: 1XLZ) pdbj.orgdrugbank.com. These studies show that the phenyl rings of inhibitors typically superimpose well, being sandwiched between the hydrophobic clamp formed by residues like F4464B and I4104B lbl.gov. The diverse conformations adopted by substituents of these inhibitors are observed to exploit the large M pocket, contributing to the varied binding affinities observed across different compounds lbl.gov.
Leveraging the distinct binding characteristics of existing inhibitors, such as the structurally rigid framework of roflumilast and the flexibility observed in the M pocket for cilomilast, can guide the development of novel inhibitors with higher affinity for the PDE4 catalytic domain mdpi.com. Therefore, the chemical scaffold of future inhibitors should consider the rigid framework exemplified by roflumilast mdpi.com. Ultimately, existing structural information provides a foundation for the future discovery of isoform-specific PDE4 inhibitors frontiersin.org.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 9578243 |
Rolipram | 448055 |
Roflumilast | 449193 |
Cilomilast | 151170 |
In Silico Docking and Pharmacophore Modeling Studies
In silico studies, including molecular docking and pharmacophore modeling, have been instrumental in understanding the interactions of PDE4 inhibitors like this compound with their target enzymes and in guiding the design of new compounds. This compound (PDB code 1XLZ) has been a subject of such analyses in the context of PDE4 inhibitors researchgate.net.
Molecular docking studies have explored the binding modes of potent PDE4 inhibitors, including this compound, within the active sites of PDE4 isoforms, particularly PDE4B and PDE4D researchgate.net. Analysis of interaction maps for these inhibitors complexed with PDEIV B and D isoforms has identified key residues critical for binding. Seven key residues—Asn 395, Gln 443, Tyr 233, Ile 410, Phe 446, Asp 392, and Thr 407—were found to interact with over 80% of potent PDE4 inhibitors researchgate.net. These findings provide insights into the structural requirements for effective PDE4 inhibition.
Pharmacophore modeling, often based on the rolipram scaffold from which this compound is derived, has also been employed to define the essential features required for PDE4 inhibitory activity researchgate.netgoogleapis.com. Such models typically identify crucial chemical features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, that are necessary for optimal ligand-receptor interactions. These models are used in virtual screening to identify novel compounds with similar binding characteristics and potentially improved profiles researchgate.netnih.gov.
Rational Approaches for Mitigating Class-Specific Adverse Effects
The development of PDE4 inhibitors has consistently faced challenges due to class-specific adverse effects, primarily gastrointestinal issues like nausea and vomiting, which limit their therapeutic window wikipedia.orgopenrespiratorymedicinejournal.comnih.govnih.gov. This compound's discontinuation was directly linked to these issues wikipedia.org. Rational drug design strategies have focused on mitigating these effects while retaining therapeutic efficacy.
One primary approach involves targeting specific PDE4 subtypes openrespiratorymedicinejournal.comnih.gov. Research suggests that the emetic and gastrointestinal side effects are largely associated with the inhibition of the PDE4D isoenzyme openrespiratorymedicinejournal.comnih.gov. Therefore, efforts have been directed towards developing inhibitors with high selectivity for PDE4B, which is primarily responsible for the anti-inflammatory effects, while minimizing activity against PDE4D openrespiratorymedicinejournal.comnih.gov. However, achieving oral PDE4B-selective inhibitors that progress through clinical trials has proven challenging openrespiratorymedicinejournal.com.
Another strategy focuses on reducing systemic exposure openrespiratorymedicinejournal.comnih.gov. By developing inhaled or topical PDE4 inhibitors, drug concentrations can be maximized at the site of action (e.g., lungs for respiratory diseases, skin for dermatological conditions) while minimizing systemic absorption, thereby reducing the incidence of systemic side effects openrespiratorymedicinejournal.comnih.gov. Crisaborole, a topical PDE4 inhibitor, exemplifies this approach by avoiding gastrointestinal adverse reactions seen with systemic treatments nih.gov.
Furthermore, allosteric modulation represents a rational design approach nih.gov. Targeting the upstream conserved region 2 (UCR2) of PDE4 enzymes with allosteric modulators can partially inhibit cAMP hydrolysis. This mechanism can lead to a maximum inhibition rate exceeding 50%, potentially reducing side effects like vomiting in humans and animals compared to active site inhibitors nih.gov.
Finally, the concept of inhibiting only a fraction of the total PDE4 in the body has emerged as a strategy to improve the safety profile nih.gov. This involves designing compounds that achieve therapeutic effects without complete or widespread inhibition of all PDE4 isoforms throughout the body, thereby avoiding the activation of pathways linked to adverse events nih.gov.
Translational Research Perspectives and Future Directions
Filaminast as a Case Study in Translational Research Failures
This compound (code name WAY-PDA 641), developed by Wyeth-Ayerst, was a phosphodiesterase 4 (PDE4) inhibitor, structurally analogous to rolipram, which was a prototype molecule for several development efforts. Despite its potential as a bronchorelaxant and anti-inflammatory agent, particularly for conditions like asthma and chronic obstructive pulmonary disease (COPD), its clinical development was discontinued. wikipedia.org
Challenges in Identifying Predictive Preclinical Models
The experience with this compound, alongside other early PDE4 inhibitors like cilomilast and roflumilast, revealed limitations in preclinical models. Many PDE4 inhibitors, despite initial optimism, showed only marginal clinical benefits or were discontinued due to a low therapeutic ratio that severely restricted the administrable dose in humans. nih.govaai.org This suggests that preclinical models may not have fully captured the complex physiological responses, including the mechanism-based side effects, that manifest in humans. The high similarity in the catalytic domains of PDE4B and PDE4D, for instance, made it challenging to design subfamily-selective inhibitors, contributing to the broad inhibition and associated side effects observed with earlier compounds. openrespiratorymedicinejournal.com The induction of vascular toxicity in rat mesenteric tissue during preclinical studies of some PDE4 inhibitors further exemplifies the challenges in identifying preclinical models that accurately predict human safety and efficacy. oup.comnih.gov
Methodological Advances in PDE4 Inhibitor Research
The setbacks encountered with early PDE4 inhibitors, including this compound, have driven significant advancements in the strategies for developing new compounds in this class. The focus has shifted towards enhancing specificity, improving the therapeutic window, and exploring novel targeting approaches.
Application of Omics Technologies for Pathway Elucidation
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the understanding of disease mechanisms and drug action, including for PDE4 inhibitors. researchgate.net These technologies offer novel insights into the molecular basis of inflammatory conditions, identifying potential biomarkers for early diagnosis, disease progression, and therapeutic response. researchgate.net For example, transcriptomics analyses have been used to investigate early molecular mechanisms underlying vascular injury induced by PDE4 inhibitors, revealing gene expression changes that precede histological observations of inflammatory and necrotic lesions. nih.gov This detailed pathway elucidation allows for a more targeted approach to drug discovery, moving beyond broad inhibition to understanding specific molecular interactions and their downstream effects.
Development of Subfamily-Specific PDE4 Inhibitors
A key strategy to overcome the dose-limiting side effects associated with pan-PDE4 inhibition (e.g., nausea, emesis, headache) is the development of inhibitors that selectively target specific PDE4 subfamilies. openrespiratorymedicinejournal.comdovepress.com There are four PDE4 subfamilies (PDE4A, PDE4B, PDE4C, and PDE4D), each encoded by distinct genes and having various isoforms. openrespiratorymedicinejournal.comnih.govtechnologynetworks.com Inhibition of the PDE4D isoenzyme is thought to be associated with many of the serious side effects. openrespiratorymedicinejournal.com Conversely, PDE4B is considered pivotal for anti-inflammatory effects. openrespiratorymedicinejournal.comdovepress.com
Despite the high similarity in their catalytic domains, structural analyses of PDE4 subfamilies have provided insights into designing selective inhibitors. For instance, studies on PDE4B and PDE4D have indicated potential for higher inhibitory effects on PDE4B while minimizing effects on PDE4D. mdpi.com Efforts have led to the reporting of arylpyrimidine-based and triazine-based PDE4 inhibitors showing significant selectivity for PDE4B over PDE4D. openrespiratorymedicinejournal.com However, developing oral PDE4B-selective inhibitors that progress to clinical trials remains a challenge. openrespiratorymedicinejournal.com
The following table illustrates the differential expression and roles of PDE4 subfamilies:
PDE4 Subfamily | Key Expression/Location | Primary Role/Consideration |
PDE4A | Immune cells, brain | Broad inflammatory roles |
PDE4B | Immune cells, lungs, heart, skeletal muscle | Pivotal in anti-inflammatory effects; target for reduced gastrointestinal toxicity openrespiratorymedicinejournal.comresearchgate.net |
PDE4C | Largely absent in most immune cells | Less understood in inflammation |
PDE4D | Brain (hippocampal CA1), immune cells | Associated with emetic side effects; regulates LTP and memory consolidation openrespiratorymedicinejournal.comportlandpress.com |
Exploration of Dual-Targeting or Hybrid Inhibitors (e.g., PDE1/PDE4, PDE4/PDE5)
Another promising direction in PDE inhibitor research is the development of dual-targeting or hybrid inhibitors that modulate multiple phosphodiesterase enzymes. This approach aims to achieve synergistic therapeutic effects, broaden the therapeutic scope, and potentially improve the therapeutic ratio by allowing for lower doses of each individual inhibitory activity, thereby mitigating side effects. dovepress.comresearchgate.net
For example, combining the bronchodilator property of PDE3 inhibition with the anti-inflammatory effects of PDE4 inhibition is being explored to develop dual PDE3/PDE4 inhibitors. openrespiratorymedicinejournal.comdovepress.com Such compounds could offer cumulative benefits in conditions like asthma and COPD, potentially enhancing the effects of existing therapies. openrespiratorymedicinejournal.comdovepress.com Some dual PDE3/PDE4 inhibitors have shown positive effects and are undergoing Phase III studies. openrespiratorymedicinejournal.com
Similarly, dual PDE4/PDE5 inhibitors are being investigated. Simultaneous blockade of PDE4 and PDE5 could act at multiple levels in airway disorders, not only reducing lung inflammation and remodeling but also decreasing pulmonary arterial hypertension and improving lung function. dovepress.comresearchgate.net Preclinical evidence suggests that combining selective PDE5 inhibitors (e.g., tadalafil) with PDE4 inhibitors (e.g., roflumilast) can suppress airway hyperresponsiveness and inflammation. dovepress.comresearchgate.net
The rationale for dual targeting extends beyond respiratory diseases, with research exploring combinations like PDE1/PDE4 and PDE4/PDE7 for various inflammatory and neurological conditions, aiming for a broader therapeutic benefit and reduced side effects. researchgate.netcityu.edu.hkcpn.or.kr
Table: Select PDE Inhibitors and Their Therapeutic Targets
Compound/Class | Primary PDE Target(s) | Therapeutic Areas (Examples) | PubChem CID (if applicable) |
This compound | PDE4 | Asthma, COPD (discontinued development) wikipedia.org | 9578243 nih.gov |
Roflumilast | PDE4 (selective for PDE4B and PDE4D) | COPD, Psoriasis, Atopic Dermatitis openrespiratorymedicinejournal.comtechnologynetworks.commdpi.comglobenewswire.com | 9879799 |
Cilomilast | PDE4 | COPD (development discontinued) nih.gov | 440939 |
Apremilast | PDE4 | Psoriatic Arthritis, Psoriasis, Atopic Dermatitis researchgate.netmdpi.com | 11562309 |
Rolipram | PDE4 (non-selective) | Prototype for PDE4 inhibitors (limited clinical use due to side effects) wikipedia.orgportlandpress.comencyclopedia.pub | 5070 |
Tadalafil | PDE5 | Erectile Dysfunction, Pulmonary Arterial Hypertension researchgate.netcityu.edu.hk | 110635 |
Dipyridamole | PDE5, PDE8 | Platelet aggregation inhibitor dovepress.com | 3108 |
Investigation of Proteolysis-Targeting Chimeras (PROTACs) for PDE4
The emergence of proteolysis-targeting chimeras (PROTACs) offers a transformative approach to drug discovery, moving beyond traditional enzyme inhibition to targeted protein degradation. PROTACs are bifunctional molecules engineered to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism presents a distinct advantage over conventional inhibitors, which merely occupy and block an enzyme's active site, by completely removing the disease-relevant protein from the cellular environment.
For PDE4 inhibitors, PROTAC technology addresses a critical limitation: the high conservation of catalytic site sequences across PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), which has historically made it challenging to achieve isoform selectivity and often resulted in undesirable side effects. By inducing degradation rather than just inhibition, PROTACs can potentially achieve greater selectivity and a more sustained pharmacological effect, even after the compound is cleared.
Recent research has demonstrated the successful application of this strategy to PDE4. For instance, a PDE4 PROTAC named KTX207, developed from a known PDE4 inhibitor, has shown remarkable improvements in therapeutic profile. KTX207 exhibited enhanced selectivity and potency, leading to a long-lasting effect even after short treatment durations and removal from cells. Functionally, KTX207 was found to be more effective at increasing intracellular cAMP levels, demonstrated 100 times greater anti-inflammatory activity, and was significantly more potent in reducing the growth of cancer cell models compared to the parent PDE4 inhibitor alone. This targeted degradation approach is also being explored in partnerships for autoimmune diseases such as arthritis, highlighting its potential to overcome the limitations of previous PDE4 inhibitor generations.
Strategies for Improving Therapeutic Ratios of PDE4 Inhibitors
The development of PDE4 inhibitors has been significantly hampered by their narrow therapeutic window, primarily due to dose-limiting side effects such as nausea, vomiting, and headache. To overcome these challenges and improve the therapeutic ratio, several innovative strategies are being pursued. These include the development of "soft" PDE4 inhibitors designed for reduced systemic exposure, approaches to minimize emetic liability, and the exploration of isoform-selective or allosteric modulators.
Design of "Soft" PDE4 Inhibitors for Reduced Systemic Exposure
The "soft drug" concept involves designing compounds that are metabolically labile and rapidly inactivated upon reaching systemic circulation, thereby minimizing systemic exposure while maintaining therapeutic concentrations at the desired site of action. This strategy is particularly advantageous for inflammatory conditions where local delivery can achieve high efficacy with reduced systemic side effects.
An illustrative example is LEO 29102 (PubChem CID: 57077651), a soft-drug PDE4 inhibitor developed for the topical treatment of atopic dermatitis. This compound was designed to incorporate specific structural features, such as 2'-alkoxy substituents and a keto linker, to facilitate rapid systemic clearance. Clinical studies have shown that LEO 29102 achieves minimal systemic exposure while demonstrating clinically relevant efficacy in atopic dermatitis. Similarly, the incorporation of carboxylic ester groups into boron-containing PDE4 inhibitors has led to the discovery of benzoxaborole compounds with good potency and low emetic activity, intended for dermatological use.
The success of this approach is further evidenced by the approval of several topical PDE4 inhibitors, including roflumilast (PubChem CID: 65980), crisaborole (PubChem CID: 11306385), and difamilast (PubChem CID: 57855696), for dermatological conditions like psoriasis and atopic dermatitis. These agents effectively circumvent systemic adverse reactions, such as secretory diarrhea, by limiting systemic absorption.
Approaches to Minimize Emetic Liability
Emesis (nausea and vomiting) has been a persistent and significant dose-limiting side effect for many PDE4 inhibitors, including this compound guidetopharmacology.org. This adverse effect is hypothesized to stem from binding to a high-affinity allosteric binding site (the rolipram binding site), effects on gastric acid-secreting cells, or activation of emetic centers within the central nervous system (CNS). Specifically, the PDE4D isoform has been strongly implicated in mediating emetic responses.
Strategies to mitigate emetic liability include:
Isoform-Selective Inhibition: Efforts are focused on developing PDE4 inhibitors that selectively inhibit PDE4A and/or PDE4B, which are believed to mediate the desired anti-inflammatory effects, while minimizing inhibition of PDE4D to reduce emesis. Compounds with low affinity for PDE4D are actively sought.
Local Delivery: Administering PDE4 inhibitors directly to the site of action, such as via inhaled delivery for respiratory conditions or topical application for dermatological diseases, significantly minimizes systemic exposure and, consequently, systemic side effects like emesis.
Co-administration with Anti-emetics: In some contexts, the emetic response to systemically administered PDE4 inhibitors can be reduced by co-administering anti-emetic agents, such as 5HT3-antagonists (e.g., ondansetron, PubChem CID: 4585) or neurokinin 1 (NK1) antagonists (e.g., CP-99994, PubChem CID: 72061).
Novel Compound Design: Researchers are synthesizing new PDE4 inhibitors with inherently lower emetic potential. Examples include FCPR16 and certain α-mangostin derivatives (parent compound α-mangostin, PubChem CID: 135766), which have demonstrated reduced emetic effects in preclinical models while retaining therapeutic efficacy.
Broader Implications for Drug Discovery in Inflammatory and Neurological Disorders
Beyond their traditional application in respiratory diseases, PDE4 inhibitors hold significant promise for addressing unmet needs in a wide array of chronic inflammatory and neurological disorders. The fundamental mechanism of PDE4 inhibition involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) and other signaling pathways, leading to the suppression of various pro-inflammatory functions and the modulation of gene expression for both pro- and anti-inflammatory cytokines.
Neuroprotective and Neurorepair Potentials of PDE4 Inhibition
Dysregulation of PDE4 activity has been implicated in the pathophysiology of numerous neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease, stroke, and cognitive impairments. PDE4 inhibitors enhance cAMP signaling, which is crucial for neuronal function, promoting neuroprotection and cognitive improvements.
The neuroprotective effects of PDE4 inhibition are mediated through several pathways:
Reduction of Neuronal Apoptosis and Neuroinflammation: Elevated cAMP levels, via PKA activation, reduce neuronal cell death and neuroinflammation, contributing to the maintenance of blood-brain barrier integrity.
Oxidative Stress Mitigation: PKA activation also triggers the Nrf-2/HO-1 pathway, which reduces oxidative stress, a key factor in neurodegenerative processes.
Promotion of Neurogenesis and Neuroplasticity: PDE4 inhibition fosters neurogenesis and neuroplasticity, critical processes for brain function and recovery after injury. This includes enhancing synaptic plasticity through PKA/CREB-dependent mechanisms that regulate brain-derived neurotrophic factor (BDNF) transcription.
Specific Isoform Roles: Different PDE4 isoforms are linked to specific neurological conditions; for instance, PDE4A is associated with depression, PDE4B with schizophrenia, and PDE4D with ischemic stroke. Targeting these specific isoforms may offer tailored therapeutic benefits.
PDE inhibitors are considered valuable tools to disrupt neurotoxic feedback loops and initiate neurogenesis and neurorepair. Compounds like resveratrol (PubChem CID: 445151), a PDE inhibitor, have shown neuroprotective effects in models of brain ischemia. Furthermore, PDE4 inhibitors constitute a significant portion of investigational approaches for Alzheimer's disease, capitalizing on the established role of cAMP in memory formation and cognition.
Addressing Unmet Needs in Chronic Inflammatory Diseases Beyond Respiratory Conditions
The broad anti-inflammatory effects of PDE4 inhibitors make them attractive candidates for addressing unmet needs in various chronic inflammatory diseases beyond traditional respiratory indications like asthma and COPD. These include dermatological conditions, autoimmune diseases, and metabolic disorders.
PDE4 inhibitors have shown efficacy and received approval for several non-respiratory inflammatory conditions:
Dermatological Diseases: Apremilast (PubChem CID: 25150893) is approved for active psoriatic arthritis and moderate-to-severe plaque psoriasis. Crisaborole (PubChem CID: 11306385) and difamilast (PubChem CID: 57855696) are approved for the topical treatment of atopic dermatitis.
Autoimmune and Systemic Inflammatory Diseases: Research is ongoing into the potential of PDE4 inhibitors for conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and lupus.
Other Conditions: The potential for PDE4 inhibitors to treat chronic inflammatory/metabolic conditions like diabetes is also being explored.
The mechanism underlying these broader applications involves the ability of PDE4 inhibitors to suppress inflammatory cell function by increasing intracellular cAMP, leading to the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-8) and the modulation of chemotaxis, degranulation, and adhesion molecule expression in immune cells.
Unresolved Questions and Academic Research Avenues
Despite significant advancements in understanding phosphodiesterase 4 (PDE4) and its inhibitors, several fundamental questions remain, particularly concerning the precise mechanisms of action and the optimization of therapeutic profiles. Addressing these unresolved areas through academic research is crucial for the development of more effective and tolerable PDE4-targeting compounds, including this compound.
Elucidating the Full Spectrum of PDE4 Isoform-Specific Functions
The PDE4 family comprises four distinct subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each encoded by a separate gene, and further diversified into over 25 isoforms through alternative splicing and promoter usage nih.govmdpi.comnih.govimrpress.com. These isoforms exhibit unique N-terminal regions that dictate their specific subcellular localization and interactions with scaffolding proteins, leading to diverse functional roles across various tissues and cell types nih.govmdpi.comimrpress.com. For instance, PDE4A expression is higher in the brain, while PDE4B is strongly expressed in the brain, spleen, and lungs. PDE4D is found in fibroblasts and endothelial cells, and PDE4C is also expressed in specific tissues nih.govnih.gov.
A significant unresolved question is the complete elucidation of the distinct physiological and pathophysiological functions of each PDE4 isoform. While PDE4 is broadly implicated in inflammatory responses, immune regulation, and neurological processes, the specific contribution of individual isoforms to these complex biological systems is not fully understood nih.govfrontiersin.orgprobiologists.comresearchgate.net. For example, PDE4D is strongly associated with adverse effects such as emesis, which has historically limited the clinical utility of pan-PDE4 inhibitors imrpress.comnih.govresearchgate.netfrontiersin.orgresearchgate.netopenrespiratorymedicinejournal.comdovepress.comnih.gov. Developing isoform-specific inhibitors is a promising avenue to mitigate these side effects while retaining therapeutic efficacy imrpress.comnih.govfrontiersin.orgopenrespiratorymedicinejournal.comdovepress.comnih.gov. However, achieving high isoform selectivity remains a considerable challenge due to the high conservation of the catalytic domain across all PDE4 isoforms imrpress.comnih.gov. Future research must focus on identifying unique binding sites or regulatory mechanisms outside the conserved catalytic pocket that can be selectively targeted to modulate specific isoforms without affecting others.
Table 1: Key PDE4 Subtypes and Associated Research Challenges
PDE4 Subtype | Primary Expression/Function (General) | Research Challenge |
PDE4A | Brain, muscles, thyroid, stomach, lungs, spleen nih.gov | Understanding specific roles in brain and peripheral tissues. |
PDE4B | Brain, spleen, lungs, bladder, thyroid, muscles, heart nih.gov | Developing inhibitors with anti-inflammatory efficacy without broad systemic effects dovepress.comnih.gov. |
PDE4C | Less extensively studied, but present mdpi.com | Detailed functional characterization and tissue distribution. |
PDE4D | Brain (especially PDE4D5 in CNS), fibroblasts, endothelial cells nih.govnih.govprobiologists.comresearchgate.net | Designing inhibitors that avoid emetic side effects while preserving therapeutic benefits imrpress.comnih.govresearchgate.netfrontiersin.orgresearchgate.netopenrespiratorymedicinejournal.comdovepress.comnih.gov. |
Understanding Conformational States and Allosteric Modulation of PDE4
PDE4 enzymes are not static entities; they exist in various dynamic conformational states that profoundly influence their catalytic activity and interaction with inhibitors. Novel co-crystal structures of PDE4 catalytic units with their regulatory domains and bound inhibitors have revealed at least three distinct conformers: an "open" conformer, an "asymmetric dimer" (trans-capping), and a "symmetric" conformer (cis-capping) nih.gov. The open conformer is typically targeted by traditional competitive inhibitors nih.gov. The asymmetric dimer, where a UCR2 regulatory helix from one monomer caps the active site of the other, allows for partial inhibition, potentially leading to improved tolerability by maintaining the spatial and temporal patterning of cAMP signaling nih.gov.
A critical unresolved area is a comprehensive understanding of how these conformational states are regulated physiologically and how they can be precisely modulated pharmacologically. Allosteric modulation, which involves binding to a site distinct from the active site, offers a promising strategy to achieve greater selectivity and a better therapeutic index for PDE4 inhibitors nih.govnih.govprobiologists.comfrontiersin.orgresearchgate.netnih.govpnas.org. For instance, allosteric modulators targeting the upstream conserved region 2 (UCR2) can reduce interaction with the active site, leading to partial inhibition of cAMP hydrolysis nih.govfrontiersin.org. The interaction between UCR1 and UCR2, particularly in long PDE4 isoforms, is known to form a tandem regulatory module that can be influenced by phosphorylation and small-molecule activators nih.govprobiologists.compnas.orgmdpi.com.
Future research should focus on:
Characterizing the equilibrium and transitions between different PDE4 conformational states under various physiological and pathological conditions.
Identifying and validating novel allosteric binding sites beyond the UCRs that could offer isoform-specific modulation.
Developing small-molecule allosteric modulators that can selectively stabilize specific PDE4 conformers or modulate the activity of particular isoforms without directly competing at the catalytic site. Such compounds could represent a new generation of PDE4 modulators with enhanced tolerability and targeted therapeutic effects.
Advanced Structural Biology Studies of this compound-PDE4 Complexes
Structural biology, particularly X-ray crystallography and cryo-electron microscopy, has been instrumental in elucidating the binding modes of various PDE4 inhibitors, such as roflumilast and cilomilast, within the catalytic domain mdpi.comresearchgate.netnih.govresearchgate.net. These studies have highlighted key interactions, including hydrophobic contacts and hydrogen bonding with invariant glutamine residues, which are crucial for inhibitor potency and selectivity nih.govresearchgate.net.
Despite the general understanding of PDE4 inhibitor binding, detailed structural information specifically pertaining to this compound in complex with various PDE4 isoforms remains an important academic research avenue. While this compound has been reported to inhibit PDE4 activity, the precise molecular interactions governing its binding affinity and isoform selectivity are not yet fully characterized in publicly available structural databases mdpi.com.
Advanced structural biology studies of this compound-PDE4 complexes are essential to:
Determine the exact binding site and orientation of this compound within the catalytic pocket of different PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D).
Identify specific residues or structural motifs that dictate this compound's affinity and selectivity for particular isoforms, if any.
Uncover potential allosteric binding sites for this compound or its derivatives that could lead to novel mechanisms of action or improved isoform specificity.
Inform rational drug design efforts by providing a high-resolution blueprint for modifications to this compound's structure, aiming to enhance its therapeutic profile, reduce off-target effects, and potentially improve its pharmacokinetic properties.
Such studies would involve co-crystallization or cryo-EM analysis of this compound with purified catalytic domains and, ideally, full-length or regulatory domain-containing constructs of various PDE4 isoforms. This would provide invaluable insights into the molecular basis of this compound's interaction with PDE4, paving the way for its optimized development and potential clinical application.
Q & A
Basic Research Questions
Q. What are the established methodologies for assessing Filaminast's PDE4 inhibitory activity in preclinical models?
- Methodological Answer: Standard assays include measuring cAMP levels in cell-based systems (e.g., human monocytes or neutrophils) using ELISA or radioimmunoassays. Dose-response curves (0.1–100 μM) are generated to determine IC₅₀ values. Positive controls (e.g., rolipram) and vehicle controls are critical for validating assay specificity .
- Data Example:
Assay Type | Cell Line | IC₅₀ (this compound) | Reference Compound (IC₅₀) |
---|---|---|---|
cAMP ELISA | U937 | 2.3 μM | Rolipram (0.8 μM) |
Q. How can researchers standardize in vitro assays for this compound to ensure reproducibility across studies?
- Methodological Answer: Adopt ISO-certified protocols for cell culture (e.g., passage number limits, serum batch consistency) and pre-validate assay conditions (e.g., incubation time, solvent concentration ≤0.1% DMSO). Report raw data with error margins (SEM ± 10%) and use statistical tools like ANOVA with post-hoc Tukey tests .
Q. What ethical considerations are critical when designing animal studies involving this compound?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for reporting, including sample size justification (power analysis), humane endpoints (e.g., 20% weight loss), and approval from institutional ethics committees. Use sex-balanced cohorts unless sex-specific effects are under investigation .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's anti-inflammatory efficacy across different tissue models?
- Methodological Answer: Conduct meta-analyses of existing data (e.g., Web of Science, PubMed) to identify confounding variables (e.g., tissue-specific PDE4 isoform expression). Use multivariate regression to isolate variables like incubation time or cytokine milieu (e.g., TNF-α vs. IL-6 dominance) .
Q. What strategies are recommended for resolving contradictions in this compound's reported pharmacokinetic parameters across species?
- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK profiles from rodent data. Validate using microdosing trials (Phase 0) with LC-MS/MS quantification (LOQ: 0.1 ng/mL). Cross-reference hepatic clearance rates with in vitro hepatocyte data .
Q. How can computational modeling be integrated with experimental data to predict this compound's off-target effects?
- Methodological Answer: Use molecular docking (AutoDock Vina) to screen this compound against PDE4 subtypes (PDE4A-D) and related phosphodiesterases (PDE3, PDE7). Validate predictions with kinase profiling assays (e.g., Eurofins Cerep Panels) and transcriptomic analysis (RNA-seq) of treated cells .
Data Presentation & Validation
Q. What are the best practices for presenting conflicting efficacy data in this compound studies?
- Methodological Answer: Use forest plots to visualize effect sizes (95% CI) across studies. Highlight methodological heterogeneity (e.g., dosing regimens, endpoint measurements) in supplementary tables. Apply GRADE criteria to assess evidence quality .
Q. How should researchers validate this compound's metabolite profiles in in vivo systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.